tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate
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Overview
Description
tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl-containing intermediate. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually carried out at room temperature (17-22°C) using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the design of enzyme inhibitors or as a probe in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. The specific pathways involved depend on the context of its use, whether in therapeutic applications or as a research tool .
Comparison with Similar Compounds
- tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate
- N-(6-aminohexyl)carbamic acid tert-butyl ester
- tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate
Comparison: tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is unique due to its specific cyclopropyl and tert-butyl carbamate groups. These structural features confer distinct chemical properties, such as stability and reactivity, which may differ from similar compounds. For example, the presence of the cyclopropyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development .
Properties
CAS No. |
2013194-88-0 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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